4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 93378-56-4
VCID: VC1987768
InChI: InChI=1S/C15H13N3S/c1-11-7-9-12(10-8-11)14-16-17-15(19)18(14)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19)
SMILES: CC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3
Molecular Formula: C15H13N3S
Molecular Weight: 267.4 g/mol

4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol

CAS No.: 93378-56-4

Cat. No.: VC1987768

Molecular Formula: C15H13N3S

Molecular Weight: 267.4 g/mol

* For research use only. Not for human or veterinary use.

4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol - 93378-56-4

Specification

CAS No. 93378-56-4
Molecular Formula C15H13N3S
Molecular Weight 267.4 g/mol
IUPAC Name 3-(4-methylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C15H13N3S/c1-11-7-9-12(10-8-11)14-16-17-15(19)18(14)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19)
Standard InChI Key LALVKWMNBBEACB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3
Canonical SMILES CC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3

Introduction

4-Phenyl-5-p-tolyl-4H-124triazole-3-thiol is a heterocyclic compound that belongs to the triazole class. It is characterized by its molecular formula C15H13N3S and a molecular weight of approximately 267.4 g/mol . This compound features a triazole ring with phenyl and p-tolyl substituents, along with a thiol group, which contributes to its chemical reactivity and potential biological activities.

Synthesis Methods

The synthesis of 4-Phenyl-5-p-tolyl-4H- triazole-3-thiol typically involves multi-step reactions starting from appropriate precursors such as hydrazine derivatives and isothiocyanates. These reactions often involve cyclization steps to form the triazole ring, followed by substitution reactions to introduce the phenyl and p-tolyl groups .

Chemical Reactivity

The thiol group in 4-Phenyl-5-p-tolyl-4H- triazole-3-thiol makes it reactive towards various functional groups, allowing it to participate in S-alkylation reactions and other nucleophilic substitution reactions. This reactivity is useful for further derivatization and synthesis of more complex molecules.

Characterization Techniques

Characterization of 4-Phenyl-5-p-tolyl-4H- triazole-3-thiol typically involves spectroscopic methods such as NMR (1H, 13C, and 15N) and mass spectrometry (MS) to confirm its structure and purity. Other techniques like IR spectroscopy can provide information about functional groups present in the molecule.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator